
5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to inhibit bacterial growth by interfering with the synthesis of folic acid. This particular compound features a unique combination of a chlorinated benzene ring, a pyrazine moiety, and a piperidine ring, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms .
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Related compounds have been reported to exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting pyrazine with piperidine under controlled conditions.
Sulfonamide Formation: The piperidine intermediate is then reacted with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the sulfonyl chloride group is replaced by the piperidine moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 5-chloro-2-carboxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide.
Reduction: Formation of 5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is studied for its potential as an antibacterial agent. Its ability to inhibit bacterial growth makes it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its sulfonamide group is known to interfere with bacterial folic acid synthesis, making it a potential candidate for treating bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic that inhibits dihydropteroate synthase.
Sulfadiazine: Similar in structure and function, used to treat bacterial infections.
Sulfisoxazole: Known for its broad-spectrum antibacterial activity.
Uniqueness
What sets 5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide apart is its unique combination of a chlorinated benzene ring, a pyrazine moiety, and a piperidine ring. This structure provides distinct chemical properties and potential for diverse applications in various fields of research and industry.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple domains
Properties
IUPAC Name |
5-chloro-2-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c1-13-2-3-15(18)10-16(13)25(23,24)21-11-14-4-8-22(9-5-14)17-12-19-6-7-20-17/h2-3,6-7,10,12,14,21H,4-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEYVXQVEUQRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B2518816.png)
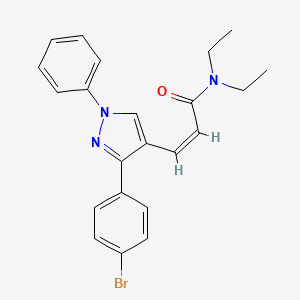
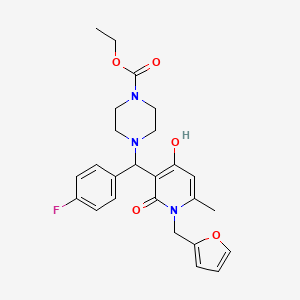
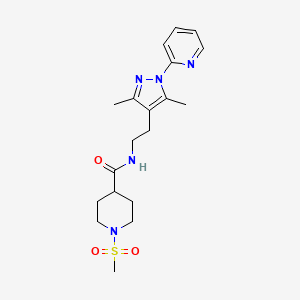
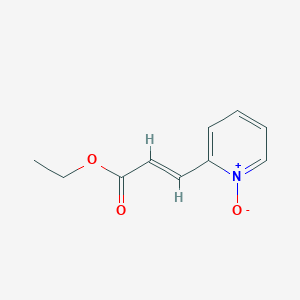


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2518827.png)
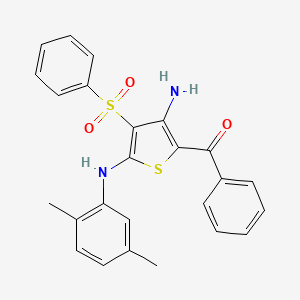
![N'-benzyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2518832.png)
![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2518833.png)
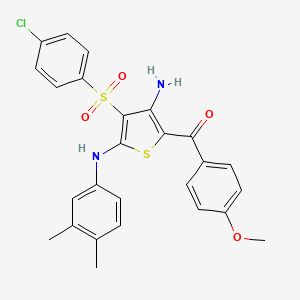
![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2518835.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2518837.png)
